Stereochemical Identity: (3S) Enantiomer vs. Racemic Mixture for Asymmetric Synthesis Applications
The (3S)-oxane-3-carbohydrazide compound is supplied as a single enantiomer with defined (S) absolute configuration at the C3 position, whereas the more commonly available oxane-3-carbohydrazide is typically offered as a racemic mixture (1:1 ratio of (3R) and (3S) enantiomers) . In chiral heterocyclic systems, the stereochemical identity of the scaffold directly influences the diastereomeric outcome of subsequent asymmetric transformations and the three-dimensional presentation of derivatized functional groups [1]. The primary synthetic challenge in accessing this compound is establishing the C3 chiral center with high enantiopurity .
| Evidence Dimension | Enantiomeric composition (chiral purity) |
|---|---|
| Target Compound Data | Single enantiomer: (3S) absolute configuration |
| Comparator Or Baseline | Racemic oxane-3-carbohydrazide: 1:1 mixture of (3R) and (3S) enantiomers |
| Quantified Difference | Defined stereochemistry vs. undefined mixture; no published ee% data available for target compound |
| Conditions | Stereochemical specification; applicable to chiral synthesis and biological target engagement contexts |
Why This Matters
Procurement of a single defined enantiomer eliminates the 50% stereochemical impurity inherent in racemic mixtures, enabling controlled asymmetric derivatization and avoiding confounding stereochemical variables in biological assays.
- [1] Kharkar PS, Reith MEA, Dutta AK. Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors. J Comput Aided Mol Des. 2008;22:1-17. View Source
